Vitamin K1 2,3-epoxide
Description
Contextualizing Vitamin K Metabolism within Biological Systems
Vitamin K is a fat-soluble vitamin essential for various physiological processes. fao.org It exists in several forms, primarily phylloquinone (vitamin K1), found in plants, and a series of menaquinones (vitamin K2), synthesized by bacteria. fao.orgthieme-connect.com Within the cell, these forms of vitamin K undergo a series of reduction and oxidation reactions. A key pathway is the vitamin K cycle, a salvage pathway that efficiently recycles the vitamin, ensuring a continuous supply for its essential functions. annualreviews.orgnih.gov This cycle takes place in the endoplasmic reticulum of cells. nih.gov The metabolism of vitamin K is distinct from other fat-soluble vitamins due to its rapid turnover and the body's reliance on this recycling mechanism to maintain adequate levels. nih.gov
Significance of the Vitamin K Epoxide Cycle in Post-Translational Modification
The primary and most well-established function of vitamin K is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.govnih.gov This enzyme catalyzes a crucial post-translational modification: the conversion of specific glutamate (B1630785) (Glu) residues on certain proteins into gamma-carboxyglutamate (B555490) (Gla) residues. fao.organnualreviews.org This carboxylation is essential for the biological activity of these proteins, known as vitamin K-dependent proteins or Gla-proteins. fao.orgnih.govmdpi.com
These proteins play critical roles in several physiological processes, most notably blood coagulation, where factors II (prothrombin), VII, IX, and X require carboxylation to function correctly. fao.orgnih.gov Other Gla-proteins are involved in bone metabolism (e.g., osteocalcin (B1147995) and matrix Gla protein) and the regulation of vascular calcification. pnas.orgmdpi.com The carboxylation reaction, driven by GGCX, is directly coupled to the oxidation of the active, reduced form of vitamin K (vitamin K hydroquinone) into Vitamin K1 2,3-epoxide. nih.govmdpi.com Without this continuous cycle, the production of functional Gla-proteins would cease, leading to significant physiological disruption. mdpi.com
Overview of this compound's Central Role in the Vitamin K Cycle
This compound is the oxidized by-product of the gamma-glutamyl carboxylation reaction and is considered an inactive metabolite. caymanchem.commedchemexpress.com Its formation is intrinsically linked to the activation of vitamin K-dependent proteins. pnas.org During carboxylation, GGCX utilizes vitamin K hydroquinone (B1673460) (KH2) as a cofactor, which is converted to this compound (KO) in the process. nih.govnih.gov
The formation of the epoxide is not a terminal step. Instead, this compound serves as the specific substrate for another key enzyme in the cycle: vitamin K epoxide reductase (VKOR). nih.govnih.gov This integral membrane protein catalyzes the reduction of the epoxide back to the quinone form of vitamin K. fao.orgnih.gov This quinone form is then further reduced to the active hydroquinone form, completing the cycle and making the vitamin available for another round of carboxylation. nih.govhmdb.ca
Therefore, this compound stands as a pivotal intermediate. Its generation is a direct consequence of the essential carboxylation reaction, and its efficient recycling is indispensable for sustaining the pool of active vitamin K. Under normal conditions, this compound is rapidly converted and thus not typically detectable in the blood. synnovis.co.uk Its accumulation is an indicator that the vitamin K cycle has been disrupted, specifically through the inhibition of VKOR. hmdb.casynnovis.co.uk
Interactive Data Tables
Table 1: Key Enzymes and Components of the Vitamin K Cycle
| Component | Role in the Cycle |
| Vitamin K Hydroquinone (KH2) | The active, reduced form of vitamin K that acts as a cofactor for GGCX. It gets oxidized to Vitamin K 2,3-epoxide during carboxylation. nih.govmdpi.com |
| Gamma-Glutamyl Carboxylase (GGCX) | An enzyme that catalyzes the carboxylation of glutamate residues on proteins to form gamma-carboxyglutamate (Gla). nih.govnih.gov |
| This compound (KO) | The inactive, oxidized form of vitamin K1 produced during the carboxylation reaction. It is the substrate for VKOR. caymanchem.comnih.gov |
| Vitamin K Epoxide Reductase (VKOR) | An enzyme that reduces this compound back to the vitamin K quinone form, a critical step in recycling the vitamin. fao.orgnih.gov |
Table 2: Properties of this compound
| Property | Value / Description |
| Chemical Formula | C₃₁H₄₆O₃ caymanchem.com |
| Molecular Weight | 466.7 g/mol caymanchem.com |
| Synonyms | 2,3-epoxy Phylloquinone, Phylloquinone oxide, Vitamin K oxide caymanchem.combiomol.com |
| Metabolic State | Considered an inactive metabolite of Vitamin K1. caymanchem.commedchemexpress.com |
| Function | Serves as the substrate for the enzyme Vitamin K epoxide reductase (VKOR). nih.govbiomol.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865225 | |
| Record name | 1a-Methyl-7a-(3,7,11,15-tetramethylhexadec-2-en-1-yl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25486-55-9 | |
| Record name | Vitamin K epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25486-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phylloquinone 2,3-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-epoxyphytyl)menaquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Perspectives in Vitamin K Research
Early Discoveries Leading to the Concept of Vitamin K
The initial concept of Vitamin K emerged from nutritional studies in the early 20th century. In 1929, the Danish scientist Henrik Dam was investigating the role of cholesterol in chickens by feeding them a diet free of fats. menaq7.comnews-medical.net After several weeks on this diet, the chickens developed hemorrhages and began to bleed. menaq7.comnews-medical.net Dam initially suspected scurvy, a vitamin C deficiency, but supplementing with vitamin C did not resolve the condition. karger.com He then postulated the existence of a previously unknown compound, a "coagulation vitamin," that was essential for blood clotting. menaq7.comnews-medical.net Because his findings were first reported in a German journal, he named it "Koagulationsvitamin," which was shortened to Vitamin K. news-medical.netnattomk7.com
Further research by Dam and others confirmed that this new vitamin was fat-soluble and distinct from vitamins A, D, and E. karger.com They found that the bleeding could be prevented by adding certain foods, like green vegetables and liver, back into the chickens' diet. nih.gov In the late 1930s, two primary forms of Vitamin K were isolated: phylloquinone (Vitamin K1) from alfalfa and menaquinone (Vitamin K2) from putrefied fish meal. nih.gov The American biochemist Edward Adelbert Doisy was instrumental in determining the chemical structure of these vitamers. news-medical.netwikipedia.org For their work on the discovery and characterization of Vitamin K, Henrik Dam and Edward Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943. menaq7.comwikipedia.org
| Year | Researcher(s) | Key Finding/Event | Significance |
|---|---|---|---|
| 1929 | Henrik Dam | Observed hemorrhagic disease in chicks on a fat-free diet. menaq7.comkarger.comnih.gov | First indication of a new, unidentified dietary factor required for blood coagulation. |
| 1935 | Henrik Dam | Proposed the name "Vitamin K" for the antihemorrhagic factor. karger.com | Formal naming and conceptualization of the new vitamin. |
| 1939 | Edward A. Doisy | Elucidated the chemical structure of Vitamin K1. wikipedia.org | Enabled chemical synthesis and further research into its mechanism of action. |
| 1943 | Henrik Dam and Edward A. Doisy | Awarded the Nobel Prize in Physiology or Medicine. wikipedia.org | Recognition of the fundamental importance of Vitamin K in physiology. |
Elucidation of Vitamin K-Dependent Carboxylation Mechanisms
For several decades after its discovery, the precise biochemical function of Vitamin K remained unknown. A major breakthrough occurred in 1974 with the discovery of a new amino acid, gamma-carboxyglutamic acid (Gla). karger.comnih.gov Researchers found that prothrombin, a key blood-clotting protein, contained Gla residues in individuals with normal Vitamin K levels, while those with a Vitamin K deficiency or those treated with the anticoagulant warfarin (B611796) had prothrombin with unmodified glutamic acid (Glu) residues. news-medical.net
This discovery revealed that Vitamin K acts as a cofactor for a crucial post-translational modification reaction. nih.gov An enzyme, now known as gamma-glutamyl carboxylase (GGCX), utilizes the reduced form of Vitamin K (hydroquinone) to convert specific Glu residues in certain proteins to Gla residues. nih.govhaematologica.org This carboxylation reaction involves the addition of a carboxyl group to the gamma carbon of the glutamate (B1630785) side chain. haematologica.org The presence of Gla residues is essential for the biological activity of these Vitamin K-dependent proteins, as it allows them to bind calcium ions. nih.gov This calcium-binding ability is critical for their function, particularly for the coagulation factors (II, VII, IX, and X) which must bind to phospholipid membranes at the site of injury to initiate the clotting cascade. eclinpath.com
| Protein | Primary Function | Number of Gla Residues |
|---|---|---|
| Prothrombin (Factor II) | Blood coagulation (procoagulant). nih.gov | 10-12 |
| Factor VII | Blood coagulation (procoagulant). nih.gov | 9-10 |
| Factor IX | Blood coagulation (procoagulant). nih.gov | 12 |
| Factor X | Blood coagulation (procoagulant). nih.gov | 11-12 |
| Protein C | Blood coagulation (anticoagulant). nih.gov | 9 |
| Protein S | Blood coagulation (anticoagulant). nih.gov | 11 |
| Osteocalcin (B1147995) | Bone metabolism. karger.com | 3 |
| Matrix Gla Protein (MGP) | Inhibition of vascular calcification. nih.gov | 5 |
Identification and Characterization of the Vitamin K Epoxide Cycle Components
The elucidation of the carboxylation reaction led to the understanding that Vitamin K undergoes a cyclic series of reactions in the liver, now known as the Vitamin K epoxide cycle. nih.gov During the carboxylation of glutamic acid residues, the active, reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K 2,3-epoxide. haematologica.orgeclinpath.com For Vitamin K to be reused as a cofactor for the carboxylase, this epoxide form must be recycled back to its quinone and then its reduced hydroquinone (B1673460) form. researchgate.net
The key enzyme responsible for this recycling is Vitamin K epoxide reductase (VKOR). eclinpath.comwikipedia.org VKOR is an integral membrane protein located in the endoplasmic reticulum. ashpublications.org It catalyzes the reduction of Vitamin K 2,3-epoxide to Vitamin K quinone. ashpublications.org This same enzyme, or a related one, is also responsible for the subsequent reduction of Vitamin K quinone to the active hydroquinone form. ashpublications.org The identification of the gene encoding VKOR (VKORC1) was a significant step in understanding this cycle at a molecular level. ashpublications.org
The Vitamin K epoxide cycle is the target of anticoagulant drugs like warfarin. wikipedia.org Warfarin inhibits VKOR, preventing the regeneration of the active form of Vitamin K. eclinpath.com This leads to an accumulation of Vitamin K 2,3-epoxide and a decrease in the carboxylation of Vitamin K-dependent clotting factors, thereby reducing the blood's ability to clot. eclinpath.com The characterization of VKOR and its sensitivity to warfarin has been crucial for both understanding the mechanism of these drugs and for managing anticoagulant therapy. ashpublications.orgnih.gov
Compound Information
| Compound Name | Alternate Name(s) | Molecular Formula | Role/Significance |
|---|---|---|---|
| Vitamin K1 2,3-epoxide | Phylloquinone epoxide; vitamin K1 oxide | C31H46O3 scbt.com | Oxidized form of Vitamin K1 produced during carboxylation; substrate for VKOR. nih.gov |
| Vitamin K1 | Phylloquinone | C31H46O2 | Dietary form of Vitamin K found in plants. nih.gov |
| Vitamin K2 | Menaquinone | Varies (e.g., C41H56O2 for MK-4) | Family of Vitamin K compounds found in animal products and fermented foods. nih.gov |
| Vitamin K hydroquinone | KH2 | C31H48O2 | Reduced, active form of Vitamin K; cofactor for gamma-glutamyl carboxylase. eclinpath.com |
| gamma-Carboxyglutamic acid | Gla | C6H9NO6 | Modified amino acid that enables calcium binding in Vitamin K-dependent proteins. karger.com |
| Glutamic acid | Glu | C5H9NO4 | Amino acid precursor to Gla. news-medical.net |
| Warfarin | Coumadin | C19H16O4 | Anticoagulant drug that inhibits VKOR. wikipedia.org |
The Vitamin K Epoxide Cycle and Vitamin K1 2,3 Epoxide As a Key Intermediate
Overview of Cyclic Vitamin K Reactions
The vitamin K cycle is a series of enzymatic reactions that recycle vitamin K, allowing it to function as a cofactor for γ-glutamyl carboxylase (GGCX). nih.govnih.gov This process is vital for the synthesis of active coagulation factors in the blood. youtube.com The cycle begins with the dietary intake of vitamin K, primarily as phylloquinone (K1) from plant sources and menaquinone (K2) from animal and fermented products. youtube.comoregonstate.edu This initial quinone form is then reduced to its active hydroquinone (B1673460) form. youtube.com
During the carboxylation of glutamic acid residues on specific proteins, the active vitamin K hydroquinone is oxidized to vitamin K1 2,3-epoxide. youtube.comashpublications.org To sustain the carboxylation process, this epoxide is then reduced back to the quinone form, completing the cycle. youtube.comnih.gov This recycling is crucial for maintaining adequate levels of the active cofactor. mdpi.com
Formation of this compound via γ-Glutamyl Carboxylase Activity
The formation of this compound is intrinsically linked to the activity of the enzyme γ-glutamyl carboxylase (GGCX). nih.govacs.org GGCX is a dual-function enzyme that catalyzes both the carboxylation of glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) and the epoxidation of vitamin K hydroquinone (KH2). acs.orgnih.gov
This reaction occurs in the endoplasmic reticulum. mdpi.com GGCX utilizes the energy from the oxidation of KH2 to this compound to drive the carboxylation of Glu residues. nih.gov This process involves the abstraction of a proton from the γ-carbon of the glutamic acid residue, creating a carbanion that then reacts with carbon dioxide to form Gla. nih.gov The vitamin K hydroquinone acts as a cofactor in this reaction, and its conversion to the epoxide form is a necessary consequence of the carboxylation process. nih.govmdpi.com
Reduction of this compound by Vitamin K Epoxide Reductase
The regeneration of vitamin K from its inactive epoxide form is catalyzed by the enzyme vitamin K epoxide reductase (VKOR). wikipedia.orgaacrjournals.org VKOR is an integral membrane protein located in the endoplasmic reticulum that reduces this compound back to vitamin K quinone. nih.govresearchgate.net This two-step reduction process is crucial for maintaining the vitamin K cycle. ashpublications.org
The active site of human VKOR contains a CXXC motif, with Cys132 and Cys135 being critical for its catalytic activity. nih.govnih.gov These cysteine residues are involved in the transfer of electrons necessary for the reduction of the epoxide. nih.gov The reduction of this compound to the quinone and subsequently to the hydroquinone form ensures the availability of the active cofactor for GGCX. nih.govresearchgate.net
Coupling of Epoxidation and Carboxylation Reactions in the Vitamin K Cycle
The epoxidation of vitamin K hydroquinone and the carboxylation of glutamic acid are tightly coupled reactions, with a 1:1 stoichiometry under saturating substrate conditions. acs.orgresearchgate.netnih.gov This coupling ensures that the energy released from the epoxidation is efficiently used to drive the carboxylation reaction. acs.org
The γ-glutamyl carboxylase enzyme is responsible for catalyzing both reactions, ensuring their coordination. acs.org The reaction mechanism involves the formation of a high-energy vitamin K base that facilitates the deprotonation of the glutamic acid residue, leading to the formation of a carbanion intermediate. acs.org This intermediate then reacts with CO2 to form γ-carboxyglutamic acid, while the vitamin K intermediate collapses to form this compound. acs.org Research has identified specific residues within the carboxylase, such as His160, that are critical for this coupling mechanism. acs.orgresearchgate.net
Regeneration of Active Vitamin K Cofactor from this compound
The regeneration of the active vitamin K cofactor, vitamin K hydroquinone, from this compound is a vital step in the vitamin K cycle. nih.govmdpi.com This process is primarily carried out by the enzyme vitamin K epoxide reductase (VKOR). nih.govresearchgate.net VKOR catalyzes the reduction of the inactive this compound to vitamin K quinone. youtube.combiomol.comcaymanchem.com
Enzymology of Vitamin K Epoxide Reductase Vkor
Catalytic Activity and Biochemical Mechanism of Vitamin K Epoxide Reduction
The reduction of Vitamin K1 2,3-epoxide is a key enzymatic reaction that sustains the vitamin K cycle. nih.gov This process is catalyzed by Vitamin K epoxide reductase (VKOR), an integral membrane protein located in the endoplasmic reticulum. mdpi.comnih.gov The catalytic activity of VKOR involves the reduction of the 2,3-epoxide to vitamin K quinone, which is subsequently reduced to vitamin K hydroquinone (B1673460). mdpi.comnih.gov This hydroquinone form is the active cofactor for γ-glutamyl carboxylase, the enzyme responsible for the post-translational modification of vitamin K-dependent proteins. nih.govresearchgate.net
Cofactor and Reductant Requirements for VKOR Activity
The activity of Vitamin K epoxide reductase (VKOR) is dependent on the presence of reducing equivalents to regenerate its active state after each catalytic cycle. nih.govmdpi.com In laboratory settings, the non-physiological reductant dithiothreitol (B142953) (DTT) has been widely used to drive VKOR activity in vitro. mdpi.comnih.gov However, the use of DTT can be artificial as it is membrane-permeable and may bypass the natural electron transfer pathway by directly accessing the active site cysteines. nih.govashpublications.org
The physiological reductant for VKOR in the cell remains a subject of investigation, but it is believed to be a thioredoxin-like protein located in the lumen of the endoplasmic reticulum. pnas.orgwikipedia.org Studies have shown that the thioredoxin (Trx)/thioredoxin reductase (TrxR) system can support VKOR activity in intact membranes. nih.gov Specifically, membrane-anchored thioredoxin-like proteins, such as TMX, have been identified as strong candidates for being the natural redox partners of VKOR. pnas.org Protein disulfide isomerase (PDI) has also been proposed as a physiological reductant that associates with VKORC1 to maintain its reduced state. ahajournals.org
Role of Conserved Cysteine Residues in VKOR Catalysis
The catalytic activity of Vitamin K epoxide reductase (VKOR) is critically dependent on several conserved cysteine residues. mdpi.comwikipedia.org All VKOR homologs possess a CXXC motif in their active site, which is essential for the reduction of quinone substrates. mdpi.com In human VKORC1, this motif corresponds to Cys132 and Cys135. mdpi.comresearchgate.net Mutation of either of these cysteines leads to a complete loss of VKOR activity, confirming their role as the active center for substrate reduction. mdpi.comresearchgate.net
In addition to the active site CXXC motif, there are two other highly conserved cysteines, Cys43 and Cys51, located in a loop region of the enzyme. mdpi.com The role of these "loop cysteines" has been a subject of debate. ashpublications.orgcore.ac.uk One model, based on bacterial VKOR homologs, suggests that these loop cysteines are involved in shuttling electrons from a redox partner to the active site cysteines. mdpi.comcore.ac.uk In this proposed electron transfer pathway, Cys43 and Cys51 would mediate the reduction of the Cys132-Cys135 disulfide bond, thereby regenerating the active enzyme. osti.gov However, some studies have shown that mutating both Cys43 and Cys51 to alanine, or even deleting the entire loop containing them, has a minimal effect on VKOR activity in in vitro assays using the artificial reductant DTT. researchgate.netashpublications.orgcore.ac.uk This suggests that DTT can directly reduce the active site, bypassing the need for the loop cysteines. nih.gov Conversely, when using a more physiologically relevant reducing system like the thioredoxin/thioredoxin reductase system, Cys43 and Cys51 appear to be required for transferring the reducing potential to the active site. nih.gov
Proposed Active Site Structure and Catalytic Mechanism
The active site of Vitamin K epoxide reductase (VKOR) is centered around a highly conserved CXXC motif, specifically at positions Cys132 and Cys135 in human VKORC1. nih.govmdpi.com This motif is located within a transmembrane helix and forms the redox center that directly interacts with the substrate, this compound. nih.govnih.govwikipedia.org The catalytic mechanism is thought to begin with a nucleophilic attack by one of the active site cysteine thiolates on the epoxide ring of the substrate. core.ac.ukresearchgate.net
For the enzyme to be active, the disulfide bond between the active site cysteines must be in a reduced state. nih.govresearchgate.net The regeneration of the reduced active site is proposed to occur via an electron transfer pathway involving another pair of conserved cysteines, Cys43 and Cys51, located in a luminal loop. nih.govmdpi.com These loop cysteines are thought to accept electrons from a physiological reductant, likely a thioredoxin-like protein, and transfer them to the active site. pnas.orgmdpi.com Recent structural studies suggest that substrate binding induces a conformational change from an open to a closed state, which is crucial for triggering the electron transfer to reduce the substrate. nih.gov This process involves the formation of a covalent intermediate between the substrate and a cysteine residue. researchgate.net The hydrophobicity of the active site environment is a conserved feature among VKOR homologs, which is believed to facilitate efficient catalysis within the membrane. nih.gov
Isozymes of Vitamin K Epoxide Reductase
In vertebrates, two paralogous genes, VKORC1 and VKORC1L1, encode for enzymes with Vitamin K epoxide reductase activity. ebi.ac.ukmdpi.com These isozymes, VKORC1 and VKORC1L1, share approximately 50% primary sequence identity and are both located in the endoplasmic reticulum membrane. mdpi.comresearchgate.net Both enzymes are capable of reducing vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. mdpi.comashpublications.org The existence of these two isozymes suggests a degree of subfunctionalization, where they may have distinct physiological roles despite their similar catalytic capabilities. mdpi.com
Functional Divergence of VKORC1 and VKORC1L1 in this compound Reduction
While both VKORC1 and VKORC1L1 can reduce this compound, they exhibit significant functional differences. mdpi.comnih.gov VKORC1 is considered the primary enzyme of the classical vitamin K cycle, essential for maintaining hemostasis by ensuring the proper γ-carboxylation of coagulation factors synthesized in the liver. mdpi.comnih.gov It is highly expressed in the liver and other exocrine tissues. nih.gov
| Compound Name |
| This compound |
| Vitamin K quinone |
| Vitamin K hydroquinone |
| Dithiothreitol (DTT) |
| Warfarin (B611796) |
| Acenocoumarol |
| Phenprocoumon |
| Enzyme/Protein Name | Gene Name |
| Vitamin K epoxide reductase | VKOR |
| Vitamin K epoxide reductase complex subunit 1 | VKORC1 |
| Vitamin K epoxide reductase complex subunit 1-like 1 | VKORC1L1 |
| γ-glutamyl carboxylase | GGCX |
| Thioredoxin | Trx |
| Thioredoxin reductase | TrxR |
| Protein disulfide isomerase | PDI |
| TMX | TMX |
Tissue-Specific Expression and Differential Activity of VKOR Isozymes
In vertebrates, two paralogous genes, VKORC1 and VKORC1L1, encode for enzymes that catalyze the reduction of vitamin K 2,3-epoxide. mdpi.com These isozymes, VKORC1 and VKORC1L1, exhibit distinct tissue expression patterns and functional roles. VKORC1 is the primary enzyme responsible for maintaining hemostasis by ensuring the proper function of vitamin K-dependent clotting factors synthesized in the liver. nih.gov Studies in mice show that Vkorc1 is highly expressed in the liver, while its expression is much lower in other tissues. researchgate.net Conversely, Vkorc1l1 is more prominently expressed in the brain and testis. researchgate.net
While both enzymes can reduce vitamin K epoxide, their activities and sensitivities to inhibitors differ. mdpi.commdpi.com VKORC1 is highly sensitive to warfarin, whereas VKORC1L1 is significantly more resistant. mdpi.comnih.govmdpi.com For instance, human and rat VKORC1L1 are about 1.5 orders of magnitude less sensitive to warfarin than their VKORC1 counterparts. mdpi.comnih.gov This differential sensitivity is attributed to differences in their warfarin binding sites. nih.gov
Modulation of Vitamin K Epoxide Reductase Activity
Enzymatic Inhibition by Warfarin and Structural Basis of Interaction
Warfarin, a widely used anticoagulant, functions by inhibiting VKOR, thereby impairing the synthesis of functional vitamin K-dependent coagulation factors. nih.govresearchgate.net The inhibition is reversible. nih.govashpublications.org Warfarin achieves its effect by binding selectively to a specific redox state of VKOR that contains a Cys51-Cys132 disulfide bond and a reduced Cys135 sulfhydryl group. osti.gov This interaction traps the enzyme in an intermediate state during electron transfer. osti.gov
Structural studies and molecular dynamics simulations have provided insights into the warfarin-binding pocket. nih.govashpublications.org Crystal structures of human VKOR show that warfarin antagonists bind at the active site, which is formed by a four-transmembrane (TM) helix bundle and a cap domain. ashpublications.org The binding is stabilized through hydrogen bonds to the diketone groups of the antagonist. ashpublications.org The binding pocket is largely hydrophobic, accommodating the warfarin molecule. ashpublications.orgnih.gov
A key interaction for stabilizing warfarin binding involves a T-shaped π-π stacking interaction with the tyrosine residue at position 139 (Y139), which is part of a proposed TYA warfarin-binding motif. nih.govashpublications.org Mutations in residues within or near this binding site, such as Y25, A26, and Y139, can lead to warfarin resistance by decreasing the binding affinity of the drug without significantly affecting the enzyme's affinity for its natural substrate, vitamin K. nih.govashpublications.orgnih.gov The structural basis for the high potency of superwarfarins is their ability to interact with a tunnel where the isoprenyl side chain of vitamin K normally binds. ashpublications.org The inhibition mechanism appears to be competitive, with warfarin competing with vitamin K for the binding site. nih.govresearchgate.net
Allosteric and Post-Translational Regulation of VKOR Activity
The activity of VKOR is subject to complex regulatory mechanisms beyond simple substrate competition at the active site. Evidence points towards allosteric regulation, where interactions at sites distant from the catalytic center influence enzyme function. nih.govmdpi.com Missense point mutations in the luminal loop (L-loop) of hVKORC1, a region that mediates the enzyme's activation, can impact the folding and dynamics of the structurally stable transmembrane domain, indicating a strong interdependence and allosteric communication between these domains. nih.govmdpi.com These mutations can induce global changes in the enzyme's structure, affecting cryptic pockets and altering the recognition properties for its redox partners. nih.govmdpi.com This suggests that the L-loop could be a potential target for allosteric modulators that could inhibit VKOR activity non-competitively with vitamin K. mdpi.com
Post-translational modification is critical for VKOR's function. The enzyme's catalytic cycle involves thiol-disulfide exchange reactions, requiring the proper formation and reduction of disulfide bonds between its conserved cysteine residues (Cys43, Cys51, Cys132, and Cys135). mdpi.comosti.gov The enzyme must be activated by receiving reducing equivalents from a redox partner. mdpi.com This activation process, involving the reduction of an active site disulfide, is a key post-translational regulatory step. researchgate.netmdpi.com The native conformation and activity of VKOR are sensitive to its redox state, with warfarin binding preferentially to a specific oxidized intermediate form of the enzyme. osti.gov
Interaction with Protein Disulfide Isomerase-like Proteins
The activation of VKORC1 requires the transfer of reducing equivalents from a redox partner to its luminal loop, a process mediated by thiol-disulfide exchange reactions. mdpi.com Several proteins from the protein disulfide isomerase (PDI) family, which are thioredoxin-like proteins residing in the endoplasmic reticulum (ER), have been identified as potential physiological redox partners for VKOR. mdpi.compnas.org
Initial studies proposed that PDI itself interacts with VKORC1 to facilitate the reduction of this compound. pnas.org More recent evidence demonstrates that overexpression of PDI enhances VKOR activity, confirming a functional interaction. researchgate.net During the redox reaction, it is suggested that Cys43 in the luminal loop of human VKOR forms a transient mixed disulfide bond with a cysteine in the active site of the thioredoxin-like partner protein. pnas.orgdrugbank.com
Screening of various mammalian thioredoxin-like ER proteins has shown that VKOR interacts strongly with TMX, a membrane-anchored protein. pnas.orgdrugbank.com Weaker interactions have also been observed with TMX4 and ERp18. pnas.orgdrugbank.com These findings suggest that VKOR preferentially interacts with membrane-bound thioredoxin-like redox partners to facilitate the electron transfer necessary for its catalytic function. pnas.orgdrugbank.com This interaction is crucial, as the limitation of VKOR activity observed during overexpression studies can be overcome by the co-overexpression of PDI, indicating that the availability of the activating partner is a limiting factor for the vitamin K cycle. researchgate.net
In Vitro Kinetic Characterization of this compound Reductase
Determination of Apparent Kinetic Constants (Kₘ, Vₘₐₓ)
The enzymatic activity of this compound reductase is typically characterized by determining its apparent Michaelis-Menten kinetic constants: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an indication of the enzyme's affinity for its substrate, this compound. A lower Kₘ suggests a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Studies using hepatic microsomes from various species have determined these kinetic parameters. For human hepatic microsomes, the apparent Kₘ for this compound has been reported in the range of 2.41 to 6.46 µM. nih.gov In vitro studies with heterologously expressed human VKORC1 have yielded Kₘ values for vitamin K1 epoxide of approximately 1.88 µM and 4.16 µmol/l, with corresponding Vₘₐₓ values of 1.13 nmol·mg⁻¹·hr⁻¹ and 2.08 nmol·mg⁻¹·h⁻¹, respectively. thieme-connect.de The paralog VKORC1L1 exhibits a Kₘ of 4.15 µM and a Vₘₐₓ of 2.57 nmol·mg⁻¹·hr⁻¹ for the same substrate.
It is noteworthy that kinetic constants can vary depending on the experimental system (e.g., hepatic microsomes vs. expressed recombinant protein) and assay conditions. mdpi.comnih.govnih.gov For example, in rat tissues, VKOR activity is highest in the liver, followed by the testis, kidneys, and lungs, with corresponding differences in kinetic parameters. nih.gov Furthermore, VKORC1 shows a higher binding affinity (lower Kₘ) for vitamin K2 epoxide compared to vitamin K1 epoxide. thieme-connect.de
Interspecies Comparative Enzymology of this compound Reduction
The enzymatic reduction of this compound, a critical step in the vitamin K cycle, is catalyzed by Vitamin K epoxide reductase (VKOR). Research has revealed that the activity and kinetics of this enzyme vary significantly across different species. These interspecies differences are crucial for understanding species-specific sensitivities to anticoagulants and for the application of animal models in translational research. nih.gov
Studies comparing the in vitro activity of VKOR in hepatic microsomes from various mammalian species have demonstrated notable differences in key kinetic parameters. nih.gov The apparent Michaelis-Menten constant (Km app), maximal velocity (Vmax), and intrinsic clearance (Clint app) all show a range of values across the species tested. nih.gov For instance, a comparative study involving bovine, canine, equine, human, murine, ovine, porcine, and rat hepatic microsomes reported Km app values ranging from 2.41 to 6.46 µM and Vmax values from 19.5 to 85.7 nmol/mg/min. nih.gov
| Parameter | Reported Range Across Species* |
|---|---|
| Km app (µM) | 2.41 - 6.46 |
| Vmax (nmol/mg/min) | 19.5 - 85.7 |
| Clint app (ml/mg/min) | 8.2 - 18.4 |
*Species tested include bovine, canine, equine, human, murine, ovine, porcine, and rat.
These kinetic variations extend to the enzyme's sensitivity to inhibitors like warfarin. The half-maximal inhibitory concentration (IC50) of warfarin for VKOR shows significant species-dependent differences. A comparison between murine and rat microsomes revealed a notable difference in IC50 values, with murine microsomes showing an IC50 of 0.17 µM compared to 0.07 µM in rat microsomes, suggesting differing susceptibilities to warfarin between these closely related species. nih.govresearchgate.net
| Species | Warfarin IC50 (µM) |
|---|---|
| Murine (Mouse) | 0.17 |
| Rat | 0.07 |
| Human | Data compared but specific value not listed in source |
| Porcine (Pig) | Data compared but specific value not listed in source |
Comparative studies have also been extended to avian species, revealing even more pronounced differences when compared to mammals. In an investigation of VKOR kinetics, chickens and ostriches were found to have significantly lower enzymatic efficiencies (Vmax/Km) than rats. psu.edu The Vmax/Km ratio for rats was approximately six times higher than that of chickens and three times higher than that of ostriches. psu.edu This suggests that avian species might rely more on alternative vitamin K sources compared to rats. psu.edu
Furthermore, the inhibition constant (Ki) for warfarin varied dramatically between bird species. Chicken VKOR was found to be significantly less sensitive to warfarin, with a Ki of 11.3 µM, which is about 40-fold higher than that of rats (0.28 µM) and nearly 18-fold higher than that of ostriches (0.64 µM). psu.edu Other research indicates that the VKOR activity in raptors like owls and hawks, as well as in canaries, is lower and more susceptible to warfarin inhibition than in poultry such as chickens and turkeys. researchgate.net
| Species | Vmax (pmol/min/mg protein) | Km (µM) | Vmax/Km | Warfarin Ki (µM) |
|---|---|---|---|---|
| Chicken | 71.7 ± 6.5 | 151.7 ± 30.6 | 0.47 ± 0.09 | 11.3 ± 2.5 |
| Ostrich | 157.6 ± 20.0 | 181.1 ± 40.5 | 0.87 ± 0.18 | 0.64 ± 0.39 |
| Rat | 514.5 ± 31.5 | 177.3 ± 13.7 | 2.9 ± 0.1 | 0.28 ± 0.09 |
Molecular Biology and Genetics of Vitamin K Epoxide Reductase Vkor
Gene Encoding Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)
The gene VKORC1 provides the instructions for producing the primary enzyme responsible for reducing vitamin K epoxide. medlineplus.govmedlineplus.gov This gene is located on chromosome 16. medlineplus.govmedlineplus.govwikipedia.org The protein it encodes, Vitamin K epoxide reductase complex subunit 1 (VKORC1), is an integral membrane protein found in the endoplasmic reticulum. medlineplus.govwikipedia.orgnih.gov Its main function is to convert vitamin K 2,3-epoxide back to a usable form of vitamin K, a rate-limiting step in the vitamin K cycle. wikipedia.orgnih.gov This enzymatic activity is crucial for the post-translational modification of several blood-clotting proteins. wikipedia.org
The VKORC1 protein is composed of 163 amino acids. wikipedia.orgnih.gov Its structure and function are of significant therapeutic interest due to its role as the target of anticoagulant drugs like warfarin (B611796). wikipedia.orgnih.gov Warfarin works by inhibiting the VKORC1 enzyme, thereby reducing the amount of active vitamin K available for the synthesis of clotting factors. medlineplus.govmedlineplus.gov
Below is a data table summarizing key details of the VKORC1 gene.
| Feature | Description |
| Gene Name | Vitamin K epoxide reductase complex subunit 1 (VKORC1) |
| Location | Chromosome 16p11.2 medlineplus.govmedlineplus.govwikipedia.org |
| Protein Product | Vitamin K epoxide reductase complex subunit 1 (VKORC1) medlineplus.govmedlineplus.gov |
| Cellular Location | Endoplasmic reticulum membrane medlineplus.govwikipedia.orgnih.gov |
| Primary Function | Catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K, a key step in the vitamin K cycle. wikipedia.orgnih.gov |
| Clinical Significance | Target of anticoagulant drugs; mutations are associated with warfarin resistance and sensitivity. medlineplus.govwikipedia.orgnih.gov |
Gene Encoding Vitamin K Epoxide Reductase Complex Subunit 1-like 1 (VKORC1L1)
Vertebrates possess a paralog of VKORC1 known as VKORC1L1, which stands for Vitamin K epoxide reductase complex subunit 1-like 1. jci.orgmdpi.com This gene also encodes an enzyme with vitamin K epoxide reductase activity. jci.orgmaayanlab.cloud While both VKORC1 and VKORC1L1 can reduce vitamin K epoxide, they appear to have distinct and sometimes overlapping roles. jci.orgmdpi.com
VKORC1L1 is expressed in various tissues, with notably high levels in the brain. nih.gov The VKORC1L1 enzyme is also located in the endoplasmic reticulum membrane. maayanlab.cloudfrontiersin.org Studies suggest that VKORC1L1 plays a role in protecting cells from oxidative stress. maayanlab.clouddgk.org In the absence of VKORC1, VKORC1L1 can support vitamin K-dependent carboxylation, particularly during perinatal development. jci.orgmdpi.com However, VKORC1 is the predominant enzyme in the adult liver responsible for maintaining hemostasis. mdpi.com An interesting characteristic of VKORC1L1 is its lower sensitivity to warfarin compared to VKORC1. mdpi.com
The following table outlines the primary attributes of the VKORC1L1 gene.
| Feature | Description |
| Gene Name | Vitamin K epoxide reductase complex subunit 1-like 1 (VKORC1L1) |
| Protein Product | Vitamin K epoxide reductase complex subunit 1-like 1 (VKORC1L1) |
| Cellular Location | Endoplasmic reticulum membrane maayanlab.cloudfrontiersin.org |
| Primary Function | Catalyzes the reduction of vitamin K 2,3-epoxide; may have a primary role in antioxidative pathways. maayanlab.cloudnih.govdgk.org |
| Tissue Expression | Broadly expressed, with high levels in the brain. nih.gov |
| Warfarin Sensitivity | Less sensitive to warfarin inhibition compared to VKORC1. mdpi.com |
Genetic Variations and Polymorphisms Affecting Vitamin K1 2,3-Epoxide Reduction Efficiency
Genetic variations within the VKORC1 gene can significantly impact the efficiency of this compound reduction. medlineplus.gov These variations, known as polymorphisms, are a major reason for the wide inter-individual variability in response to anticoagulant therapy. biochemia-medica.com
Several single nucleotide polymorphisms (SNPs) in the VKORC1 gene have been identified and are strongly associated with warfarin dose requirements. ahajournals.orgnih.gov These polymorphisms can lead to either warfarin resistance or sensitivity. medlineplus.govashpublications.org
Warfarin Resistance: Certain polymorphisms can result in a VKORC1 enzyme with a reduced ability to bind to warfarin. medlineplus.govmedlineplus.gov This necessitates higher doses of the drug to achieve the desired anticoagulant effect. medlineplus.gov A well-documented example is the Asp36Tyr (D36Y) mutation, which leads to a form of warfarin resistance. medlineplus.govmedlineplus.gov
Warfarin Sensitivity: Conversely, other polymorphisms can lead to a decreased production of the VKORC1 enzyme. medlineplus.gov A common polymorphism, -1639G>A, found in a regulatory region of the gene, reduces the amount of VKORC1 enzyme produced. medlineplus.gov Individuals with this variation require lower doses of warfarin because there is less enzyme to inhibit. medlineplus.gov
The table below details some of the key polymorphisms in the VKORC1 gene and their effects.
| Polymorphism | Effect on VKORC1 | Clinical Consequence |
| -1639G>A | Reduced expression of the VKORC1 enzyme. medlineplus.gov | Increased sensitivity to warfarin, requiring lower doses. medlineplus.gov |
| Asp36Tyr (D36Y) | Decreased binding affinity of the VKORC1 enzyme to warfarin. medlineplus.govmedlineplus.gov | Increased resistance to warfarin, requiring higher doses. medlineplus.govmedlineplus.gov |
| 1173C>T | Associated with different VKORC1 haplotypes that influence warfarin dose requirements. ahajournals.orgresearchgate.net | Used to predict warfarin sensitivity and stratify patients into different dose groups. ahajournals.orgnih.gov |
Haplotypes, which are groups of SNPs that are inherited together, have been used to categorize patients into low, intermediate, and high-dose warfarin groups. nih.gov These haplotypes can explain a significant portion of the variance in warfarin dose requirements among individuals and across different ethnic populations. nih.gov
Transcriptional and Translational Regulation of VKOR Gene Expression
The expression of the VKORC1 and VKORC1L1 genes is a regulated process that can be influenced by various factors at both the transcriptional and translational levels.
Transcriptional Regulation: The rate at which the VKORC1 gene is transcribed into messenger RNA (mRNA) can be influenced by polymorphisms in its promoter region. oup.com For instance, the -1639G>A polymorphism affects the promoter's activity, leading to lower levels of VKORC1 mRNA and, consequently, less VKORC1 protein. nih.govoup.com Studies have shown that VKORC1 mRNA levels in the liver vary according to the individual's haplotype combination, which directly correlates with their warfarin dose requirement. nih.gov This suggests that the molecular mechanism underlying the response to warfarin is, in part, regulated at the transcriptional level. nih.gov The transcription of VKORC1 and VKORC1L1 appears to be independently regulated. mdpi.commdpi.com For example, in mice lacking Vkorc1, the expression of Vkorc1l1 is not altered. mdpi.com Furthermore, factors like oxidative stress can upregulate the expression of VKORC1L1. maayanlab.cloudfrontiersin.org The tumor suppressor protein p53 has also been identified as a direct transcriptional repressor of VKORC1L1. nih.govnih.gov
Translational Regulation: While much of the focus has been on transcriptional control, the process of translating mRNA into protein is also a potential point of regulation for VKORC1 and VKORC1L1. The amount of functional enzyme present in the cell is the ultimate determinant of vitamin K epoxide reduction capacity. Variations in the efficiency of mRNA translation or in the stability of the resulting protein could also contribute to the observed differences in enzyme activity among individuals. However, detailed research specifically on the translational regulation of VKOR gene expression is less extensive compared to transcriptional studies.
The regulation of VKOR gene expression is a complex interplay of genetic and cellular factors. Understanding these regulatory mechanisms is crucial for personalizing anticoagulant therapy and for further elucidating the diverse physiological roles of the vitamin K cycle.
Cellular and Subcellular Localization and Dynamics
Endoplasmic Reticulum Localization of Vitamin K Epoxide Reductase
Vitamin K epoxide reductase (VKORC1) is an integral membrane protein primarily located in the endoplasmic reticulum (ER). medlineplus.govuniprot.org The VKORC1 enzyme is crucial for converting vitamin K 2,3-epoxide back to vitamin K, a necessary step for the activation of clotting proteins. medlineplus.gov This localization is critical as the vitamin K cycle, including the γ-carboxylation of vitamin K-dependent proteins, occurs within the ER. nih.govnih.gov Both VKOR and γ-glutamyl carboxylase (GGCX), the two key enzymes in the cycle, are embedded in the ER membrane with their active sites facing the ER lumen, where the modification of vitamin K-dependent proteins takes place. nih.govnih.gov
The proper localization of VKORC1 within the ER is maintained by specific signals within the protein structure. For instance, a dilysine motif in the C-terminus and an arginine at residue 98 (Arg98) are crucial for ER retention. nih.gov Mutations affecting these signals, such as the Arg98Trp mutation found in Vitamin K-dependent clotting factor deficiency type 2 (VKCFD2), can lead to the mislocalization of VKORC1, causing it to be trafficked away from the ER. nih.gov This results in a significant reduction of the enzyme's levels in the ER membrane and impaired coagulation. nih.gov
Membrane Topology of Vitamin K Epoxide Reductase
The precise membrane topology of human vitamin K epoxide reductase has been a subject of debate, with models proposing either three or four transmembrane domains. nih.govnih.govportlandpress.com However, a growing body of evidence supports a four-transmembrane (4TM) helix model. portlandpress.compnas.orgresearchgate.net This model is consistent with the structure of a bacterial homolog of VKOR and places both the N-terminus and C-terminus of the protein in the cytosol. portlandpress.compnas.org
In the 4TM model, the large loop between the first and second transmembrane helices, which contains two conserved cysteine residues, faces the lumen of the ER. nih.govportlandpress.com This orientation is critical for the enzyme's function, as it allows the active site cysteines to interact with redox partners within the ER lumen to facilitate the reduction of vitamin K epoxide. pnas.org The active site itself, containing a highly conserved CXXC motif, is also positioned on the luminal side of the ER membrane. portlandpress.commolbiolcell.org
| Feature | Description | Source(s) |
| Number of Transmembrane Domains | Primarily supported as four (4TM). | portlandpress.compnas.orgresearchgate.net |
| N-terminus Location | Cytosol. | portlandpress.com |
| C-terminus Location | Cytosol. | nih.govportlandpress.com |
| Major Loop (between TM1 and TM2) | Endoplasmic Reticulum (ER) Lumen. | nih.govportlandpress.com |
| Active Site (CXXC motif) Location | ER Lumen. | portlandpress.commolbiolcell.org |
Dynamic Conformational Changes in Vitamin K Epoxide Reductase During Catalysis and Ligand Binding
The catalytic cycle of vitamin K epoxide reductase involves significant dynamic conformational changes. nih.gov The process begins with the binding of the substrate, vitamin K epoxide, to the enzyme. nih.gov This binding event, which may involve the formation of a covalent adduct with a cysteine residue, induces a conformational shift from an "open" to a "closed" state. nih.gov This closed conformation is essential for triggering the transfer of electrons required for the reduction of the substrate. nih.govashpublications.org
The reduction of vitamin K epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone (B1673460), involves a series of electron transfers between the four conserved cysteine residues within VKOR. osti.gov These electron transfers are coupled with redox shifts and further conformational adjustments. osti.gov Vitamin K antagonists, such as warfarin (B611796), are thought to function by mimicking the substrate and inducing a similar closed conformation, thereby trapping the enzyme in an inhibited state. nih.govashpublications.org The binding of these antagonists can prevent the necessary conformational changes and electron transfer required for the catalytic cycle. ashpublications.orgosti.gov
Recent studies suggest that the catalytic cycle involves transitions between different redox states of the enzyme, and these states exhibit varying affinities for substrates and inhibitors. nih.govosti.gov The entire process is a dynamic interplay of substrate binding, conformational shifts, and electron transfer, all occurring within the lipid environment of the ER membrane. nih.govmdpi.com
Intracellular Transport and Recycling Pathways of Vitamin K Metabolites
The intracellular transport of vitamin K and its metabolites is closely linked to lipid metabolism. oup.com As a fat-soluble vitamin, dietary vitamin K is absorbed in the small intestine and incorporated into chylomicrons. mdpi.com These chylomicrons are then transported through the lymphatic system into the bloodstream. oup.commdpi.com
Vitamin K1 is primarily taken up by the liver, where it enters the vitamin K cycle. nih.gov Within the cell, the vitamin K cycle operates as a salvage pathway to regenerate vitamin K from its epoxide form. nih.gov After vitamin K hydroquinone is used by γ-glutamyl carboxylase for protein carboxylation, the resulting vitamin K 2,3-epoxide is reduced back to vitamin K quinone by VKOR. nih.gov This quinone can then be further reduced to the active hydroquinone form, completing the cycle. nih.gov This efficient recycling mechanism ensures a continuous supply of the active cofactor and explains the relatively low dietary requirement for vitamin K. nih.gov
Biochemical Mechanisms and Regulatory Pathways Involving Vitamin K1 2,3 Epoxide
Interplay between the Vitamin K Epoxide Cycle and γ-Glutamyl Carboxylase Activity
The vitamin K epoxide cycle is a crucial cellular process that ensures the continuous availability of reduced vitamin K (hydroquinone), a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX). mdpi.comresearchgate.netnih.gov This cycle is intrinsically linked to the post-translational modification of vitamin K-dependent proteins (VKDPs). mdpi.comresearchgate.net
The process begins with GGCX, an integral membrane protein located in the endoplasmic reticulum. nih.gov GGCX catalyzes the carboxylation of specific glutamate (B1630785) (Glu) residues on VKDPs to form γ-carboxyglutamate (Gla) residues. mdpi.comhaematologica.orguniprot.org This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions. journal-imab-bg.orgbegellhouse.com The energy required for this carboxylation reaction is derived from the oxidation of vitamin K hydroquinone (B1673460) (KH₂) to vitamin K 2,3-epoxide (KO). mdpi.comresearchgate.netnih.gov
The resulting vitamin K epoxide is then reduced back to vitamin K quinone by the enzyme vitamin K epoxide reductase (VKOR). researchgate.netnih.govjournal-imab-bg.org Subsequently, VKOR, and potentially other reductases, convert vitamin K quinone back to the active hydroquinone form, thus completing the cycle. nih.govashpublications.org This recycling is vital for sustaining the γ-carboxylation of numerous proteins. researchgate.net The propeptide region of VKDP substrates plays a key role by binding to GGCX, which facilitates the carboxylation process. haematologica.orguniprot.org
Role of Vitamin K Epoxide Reduction in Maintaining Cellular Vitamin K Homeostasis and Redox Balance
The reduction of vitamin K epoxide is fundamental to maintaining the cellular pool of reduced vitamin K, which is essential for the carboxylation of vitamin K-dependent proteins. mdpi.comcybermedlife.eu This process, primarily carried out by the enzyme vitamin K epoxide reductase (VKOR), is a key component of the vitamin K cycle. sci-hub.senih.gov The active site of VKOR contains a CXXC motif, where cysteine residues undergo redox changes to facilitate the reduction of vitamin K epoxide. nih.gov
Functional Significance of Vitamin K-Dependent Protein Carboxylation Beyond Coagulation
While the role of vitamin K-dependent carboxylation in blood coagulation is well-established, its importance extends to a variety of other physiological processes. doctorsformulas.comnih.govannualreviews.org The post-translational modification of glutamate to γ-carboxyglutamate (Gla) is critical for the function of several extrahepatic proteins that regulate bone metabolism, vascular health, and cellular signaling. doctorsformulas.comnih.gov
Contribution to Bone Matrix Protein Modification (e.g., osteocalcin (B1147995) carboxylation)
Osteocalcin, also known as bone Gla protein (BGP), is the most abundant non-collagenous protein in the bone matrix and is synthesized by osteoblasts. kijob.or.krjove.com Its proper function is dependent on the vitamin K-dependent carboxylation of three specific glutamic acid residues. kijob.or.krisciii.es This carboxylation allows osteocalcin to bind to calcium ions and hydroxyapatite (B223615) crystals, the primary mineral component of bone. isciii.esmdpi.com
Contribution to Vascular Biology (e.g., matrix Gla protein carboxylation)
Matrix Gla protein (MGP) is a potent inhibitor of vascular calcification. begellhouse.comresearchgate.netresearchgate.net Synthesized by vascular smooth muscle cells and chondrocytes, MGP requires vitamin K-dependent carboxylation to become fully active. begellhouse.comresearchgate.net Carboxylated MGP binds to calcium phosphate (B84403) crystals, preventing their deposition in the walls of blood vessels. researchgate.net
A deficiency in vitamin K can lead to an increase in uncarboxylated MGP, which is less effective at preventing calcification. researchgate.net This can contribute to the hardening of arteries, a significant risk factor for cardiovascular disease. researchgate.netappremed.org Studies have shown that MGP expression is upregulated in areas of both medial and intimal calcification, highlighting its crucial role in maintaining vascular health. begellhouse.com
Involvement in Cellular Signaling and Growth Pathways (e.g., Gas6 activation)
Growth arrest-specific protein 6 (Gas6) is a vitamin K-dependent protein that functions as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). frontiersin.orgfrontiersin.org The activation of these receptors by Gas6 triggers a variety of intracellular signaling pathways, including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways. frontiersin.orgnih.govresearchgate.net
These signaling cascades are involved in regulating numerous cellular processes such as cell survival, proliferation, migration, and apoptosis. frontiersin.orgnih.gov Gas6/TAM signaling plays a role in diverse physiological contexts, including immune regulation, inflammation, and tissue repair. frontiersin.orgresearchgate.net For instance, the Gas6/Axl pathway has been implicated in promoting the survival of hepatic stellate cells, which is relevant to liver fibrosis. frontiersin.org It also influences the function of various immune cells, including macrophages and natural killer cells. nih.gov
Proposed Antioxidative Function of VKORC1L1 in Cellular Systems
Vitamin K epoxide reductase complex subunit 1 like 1 (VKORC1L1) is a paralog of VKORC1 and also functions as a vitamin K epoxide reductase. genecards.orgmdpi.com Beyond its role in the vitamin K cycle, VKORC1L1 has been proposed to have a significant antioxidant function. doctorsformulas.comnih.gov
Located in the endoplasmic reticulum, VKORC1L1 can reduce vitamin K to its hydroquinone form (VKH₂), which acts as a potent radical-trapping antioxidant. researchgate.net This action helps to protect cell membranes from lipid peroxidation and oxidative damage. doctorsformulas.comresearchgate.net Studies have shown that the expression of VKORC1L1 can be upregulated in response to oxidative stress, and its presence increases cell viability under such conditions. nih.gov This suggests that VKORC1L1 plays a crucial role in cellular defense against oxidative damage, independent of the canonical glutathione-based antioxidant systems. researchgate.net
Analytical Methodologies for Vitamin K1 2,3 Epoxide in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantitative Approaches
Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a primary tool for the sensitive and specific quantification of vitamin K1 2,3-epoxide. synnovis.co.ukd-nb.info This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and identification provided by tandem mass spectrometry.
Optimization of Sample Preparation Techniques for Biological Matrices
Effective sample preparation is critical for accurate LC-MS/MS analysis, as it aims to remove interfering substances from complex biological samples like plasma and serum. nih.govcornell.edu Common techniques include:
Protein Precipitation (PP): This is often the initial step to remove the bulk of proteins from the sample. nih.gov Solvents like ethanol, methanol, or isopropanol (B130326) are used to denature and precipitate proteins. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of this compound, LLE is widely used for its extraction. nih.gov Organic solvents such as hexane (B92381), cyclohexane, or a mixture of hexane and isopropanol are employed to selectively extract the analyte from the aqueous matrix. nih.govthermofisher.com This step also helps in removing lipids that can interfere with the analysis. cornell.edu
Solid-Phase Extraction (SPE): SPE can be used as an alternative or in addition to LLE for further sample clean-up and concentration of the analyte. researchgate.net
Some methods incorporate enzymatic digestion with lipase (B570770) during sample preparation to release vitamin K metabolites from lipoproteins, thereby improving recovery. d-nb.infonih.gov
Advanced Chromatographic Separation Techniques (e.g., UPLC, specialized columns)
To achieve optimal separation of this compound from other vitamin K analogs and endogenous interferences, advanced chromatographic techniques are employed. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) to provide higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. waters.comwaters.com
Specialized Columns: The choice of the analytical column is crucial for successful separation. While C18 columns are most frequently used, other stationary phases like C8, C30, and phenyl columns have also been reported. nih.gov Atypical fluorinated reversed-phase columns have shown good performance in separating various vitamin K metabolites. d-nb.infonih.gov Tandem-C18 column systems have also been utilized to effectively separate isobaric interferences. cornell.eduresearchgate.net
Mass Spectrometric Detection Strategies (e.g., Scheduled Reaction Monitoring, Electrospray Ionization)
The mass spectrometer is responsible for the detection and quantification of the analyte.
Ionization Techniques: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization sources used for vitamin K analysis. thermofisher.comnih.gov APCI is often favored for non-polar molecules like this compound. cornell.edunih.gov
Scheduled Reaction Monitoring (SRM): Also known as Multiple Reaction Monitoring (MRM), this is a highly selective and sensitive data acquisition mode used in tandem mass spectrometry. thermofisher.comresearchgate.net It involves monitoring specific precursor-to-product ion transitions for the analyte and its internal standard, which significantly reduces background noise and improves quantification accuracy. cornell.eduthermofisher.com For this compound, a common SRM transition monitored is m/z 467.5 → 161.2 in positive ion mode. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Before the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection was a common method for quantifying vitamin K compounds. bevital.noscispace.com This technique often requires a post-column reduction step, where the vitamin K epoxide is converted to a fluorescent form using a reducing agent like zinc. scispace.comnih.gov The fluorescence is then measured at specific excitation and emission wavelengths (e.g., excitation at 243 nm and emission at 430 nm) for quantification. europa.eu While sensitive, this method can be more complex and less specific than LC-MS/MS, and may be prone to interference from other compounds in the sample. bevital.no
Method Validation Parameters for Research Applications (e.g., precision, linearity, analytical sensitivity, interference assessment, matrix effects)
To ensure the reliability of analytical methods for research purposes, rigorous validation is essential. Key parameters evaluated include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. thermofisher.comnih.gov Linearity is often demonstrated by a coefficient of determination (r²) of ≥0.995. waters.com
Analytical Sensitivity: The lowest concentration of the analyte that can be reliably measured. This is often defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). thermofisher.comnih.gov LLOQs for this compound can be in the range of picograms per milliliter. nih.gov
Interference Assessment: Involves testing for potential interference from endogenous substances (like albumin and cholesterol) and exogenous compounds (like other vitamins). waters.com
Matrix Effects: The effect of co-eluting, undetected matrix components on the ionization of the target analyte, which can lead to ion suppression or enhancement. d-nb.infonih.gov The use of a stable isotope-labeled internal standard, such as vitamin K1-d7, is crucial to compensate for matrix effects. nih.govnih.gov
Challenges in Accurate Quantification of this compound at Low Concentrations
The quantification of this compound presents several challenges, primarily due to its very low circulating concentrations in biological fluids, often in the nanogram per liter (ng/L) or picogram per milliliter (pg/mL) range. cornell.eduresearchgate.netresearchgate.net
Low Endogenous Levels: this compound is typically not detectable in the blood of healthy individuals who are not taking vitamin K antagonists. synnovis.co.ukd-nb.infonih.gov Its presence is usually an indicator of exposure to such drugs. d-nb.info
Interference from Lipids: The lipophilic nature of this compound means that it is often co-extracted with a large amount of lipids from biological matrices. cornell.eduresearchgate.netresearchgate.net These lipids can cause significant matrix effects, particularly ion suppression, in the mass spectrometer, leading to inaccurate quantification. cornell.eduresearchgate.net
Analyte Stability: The epoxide group can be labile, requiring careful handling and storage of samples, typically at -80°C, to prevent degradation.
Overcoming these challenges requires highly sensitive instrumentation, meticulous sample preparation to remove interferences, and the use of appropriate internal standards to correct for analytical variability. cornell.eduresearchgate.netresearchgate.net
Evolutionary Conservation and Divergence of the Vitamin K Epoxide Reductase System
Phylogenetic Analysis of VKOR Family Homologs Across Diverse Species
Homologs of the VKOR family are found widely across the domains of life, including in bacteria, archaea, plants, and animals, but are notably absent in yeasts and fungi. mdpi.comnih.govresearchgate.net This broad distribution suggests an ancient and vital biological role for these enzymes. nih.govresearchgate.net Phylogenetic analyses have organized the VKOR family into five major clades, highlighting both similarities and differences in structure and function that are specific to each clade. nih.govmdpi.comresearchgate.net
While vertebrate genomes typically encode two VKOR paralogs, VKORC1 and VKORC1L1, most invertebrates, basal deuterostomes, protists, and plants possess only a single VKOR homolog. mdpi.com Interestingly, some prokaryotic and plant VKOR homologs are multi-domain proteins that include a C-terminal thioredoxin-like domain, a feature not seen in their vertebrate counterparts. mdpi.comnih.gov The phylogenetic trees suggest that the duplication event leading to the two distinct vertebrate clades, VKORC1 and VKORC1L1, occurred at the base of the vertebrate lineage. mdpi.comresearchgate.net
Evolutionary Origins of Gene Duplication Events and Retention of VKOR Paralogs in Vertebrates
The presence of two VKOR genes, VKORC1 and VKORC1L1, in all jawed vertebrates (gnathostomes) is a result of a gene duplication event. nih.govresearchgate.net While most duplicated genes are eventually lost, the retention of both paralogs for over 400 million years of vertebrate evolution suggests that they each provide a distinct advantage. nih.govresearchgate.net
The leading hypothesis is that this duplication occurred during the large-scale genome duplications in an early vertebrate ancestor. nih.govmdpi.com Phylogenetic analysis places the duplication event at the base of the split between vertebrates and other metazoans. mdpi.com The retention of both genes throughout vertebrate evolution points towards the partitioning of ancestral functions or the evolution of new ones, a concept explored in the subfunctionalization and neofunctionalization models. nih.gov
Hypotheses on Subfunctionalization and Neofunctionalization of VKOR Isozymes
The persistence of both VKORC1 and VKORC1L1 in vertebrates is best explained by the subfunctionalization model. nih.govresearchgate.net This model proposes that the two paralogs have divided the ancestral functions between them, becoming specialized in different tissues or developmental stages. nih.gov
Several lines of evidence support this hypothesis:
Tissue-Specific Expression: VKORC1 is most highly expressed in the liver, consistent with its primary role in recycling vitamin K for the synthesis of blood clotting factors. mdpi.commdpi.com In contrast, VKORC1L1 shows higher expression in tissues like the brain and gonads, and is expressed at levels comparable to VKORC1 in the lung, kidney, and testis. mdpi.commdpi.com
Functional Differences: While both enzymes can reduce vitamin K 2,3-epoxide, VKORC1 is the sole enzyme capable of sustaining the high level of activity required for hemostasis in the liver. nih.govmdpi.com Studies in knockout mice and cultured cells have shown that VKORC1L1 cannot fully compensate for the loss of VKORC1 in critical functions like blood clotting factor production or the carboxylation of osteocalcin (B1147995) in bone cells. nih.govmdpi.com
Developmental Regulation: In the liver, Vkorc1 expression increases dramatically after birth, while Vkorc1l1 expression remains stable, suggesting distinct roles during different life stages. mdpi.com
The neofunctionalization model, where one paralog retains the ancestral function while the other evolves a new one, is less supported. nih.gov Both enzymes retain the core catalytic activity of reducing vitamin K epoxide. nih.gov However, it has been proposed that VKORC1L1 may have a more prominent role in protecting cells from oxidative stress, a function that could be considered a specialized, or "neo," function compared to the high-flux vitamin K recycling role perfected by VKORC1. researchgate.netresearchgate.net One hypothesis suggests VKORC1 diverged to specialize in supporting the robust vitamin K cycle needed for hemostasis, while VKORC1L1 retained the ancestral "housekeeping" functions. mdpi.com
Evolutionary Relationship to Other Oxidoreductase Families (e.g., Disulfide Bond Formation Protein B (DsbB))
The VKOR family shares a deep evolutionary relationship with the prokaryotic Disulfide bond formation protein B (DsbB) family. nih.govmdpi.com Although they show little similarity at the primary amino acid sequence level, they perform analogous biochemical reactions: transferring electrons from thioredoxin-like proteins to quinone cofactors via redox-active cysteines. mdpi.compnas.org In prokaryotes, either VKOR or DsbB homologs are typically required for oxidative protein folding. mdpi.comnih.gov
Structural analyses reveal that both VKOR and DsbB proteins are organized as four-helical bundles within the membrane. mdpi.com It is hypothesized that one family may have arisen from the other through a gene duplication/deletion event that resulted in a "circular permutation." nih.govmdpi.com This means the linear sequence of amino acids is rearranged, but it still folds into a similar three-dimensional structure. nih.govmdpi.com This relationship represents a case of convergent evolution in some aspects, where both families independently evolved features like a horizontal helix to tether loop cysteines near the membrane for efficient electron transfer. nih.gov
Analysis of Conserved and Divergent Residue Positions in the VKOR Family
Comparing the amino acid sequences of VKOR family members reveals key residues essential for their structure and function.
Conserved Residues: Across the entire VKOR family, certain amino acid residues are highly conserved, indicating their fundamental importance. mdpi.comnih.gov
Four Cysteine Residues: These are critical for the enzyme's redox activity. nih.govnih.gov Two of these cysteines form a characteristic CXXC motif (Cys132 and Cys135 in human VKORC1) located in the enzyme's active site, which is directly involved in reducing vitamin K epoxide. mdpi.comnih.govebi.ac.uk The other two conserved cysteines (Cys43 and Cys51 in human VKORC1) are located in a loop region and are essential for receiving electrons from partner reductase proteins. mdpi.comnih.gov
Serine/Threonine: A conserved serine or threonine residue (Ser57 in human VKORC1) has also been shown to be essential for catalytic activity. mdpi.com
Divergent Residues: Differences in amino acid sequences between VKORC1 and VKORC1L1, which share about 50% identity, account for their functional distinctions. nih.govresearchgate.net
Warfarin (B611796) Binding Sites: Mutations in specific residues of VKORC1 are known to cause resistance to anticoagulants like warfarin. mdpi.com Interestingly, in silico modeling suggests that VKORC1 and VKORC1L1 may have different binding sites for warfarin, which could explain why VKORC1L1 is generally less susceptible to inhibition by these drugs. mdpi.comnih.gov
Clade-Specific Residues: Phylogenetic analyses have identified specific residue positions that can distinguish between the major VKOR clades, likely reflecting adaptations to different substrates or partner proteins in various organisms. mdpi.comresearchgate.net For instance, a single-site determinant has been found that uniquely identifies VKOR homologs in certain pathogenic organisms. mdpi.com
The following table summarizes key conserved positions in human VKORC1 that are critical for its function.
| Residue (Human VKORC1) | Location | Function | Conservation Status |
| Cys43, Cys51 | Luminal Loop | Mediate electron transfer from redox partners. nih.gov | Highly conserved across VKOR family. nih.gov |
| Ser57 | Luminal Loop | Essential for catalytic activity. mdpi.com | Conserved Serine/Threonine. mdpi.com |
| Cys132, Cys135 | Active Site (CXXC motif) | Directly reduce vitamin K epoxide. mdpi.comnih.gov | Hallmark of the VKOR family. ebi.ac.ukmolbiolcell.org |
| Tyr139 | Active Site Region | Important for enzymatic activity; mutations cause warfarin resistance. mdpi.com | Conserved among metazoan VKORs. mdpi.com |
This table provides an interactive way to explore the crucial amino acid residues discussed.
Future Research Directions in Vitamin K1 2,3 Epoxide Studies
Elucidation of Unidentified Physiological Reductants for VKOR Activity
A pivotal and long-standing question in the vitamin K cycle is the identity of the endogenous physiological reductant for vitamin K epoxide reductase (VKOR). nih.gov For VKOR to catalyze the reduction of vitamin K1 2,3-epoxide, its active site cysteines (Cys132 and Cys135), which become oxidized to a disulfide bond during the reaction, must be regenerated. nih.gov While in vitro assays have historically relied on artificial, non-physiological reductants like dithiothreitol (B142953) (DTT), these methods can yield misleading results. ashpublications.org For instance, DTT can directly reduce the active center of human VKORC1 (hVKORC1), bypassing the normal electron transfer pathway involving loop cysteines, which are essential when a biological oxidoreductase is used. mdpi.com
Thioredoxin (Trx) and thioredoxin-like proteins, located in the endoplasmic reticulum (ER) lumen, have been proposed as the natural redox partners for VKOR. nih.govwikipedia.orggavinpublishers.com Evidence for this includes the discovery of a bacterial VKOR homolog from Synechococcus sp. that is naturally fused to a thioredoxin-like domain. nih.govnih.gov The crystal structure of this fusion protein provides a model for how electrons may be transferred to the VKOR active site. nih.govnih.gov However, this hypothesis has been questioned, and the specific protein that performs this function in mammals remains definitively unidentified. nih.govnih.gov
Future research must focus on:
Identifying the specific ER-resident protein(s) that act as the physiological reductant for VKORC1.
Characterizing the electron transfer pathway from the reductant to the VKORC1 active site, clarifying the role of the luminal loop cysteines.
Reconstituting the complete vitamin K cycle in vitro with all identified physiological components to validate the function and mechanism of the reductant.
Deeper Characterization of VKORC1L1 Specific Functions and Mechanistic Roles
Vertebrates possess a paralog of VKORC1, named Vitamin K Epoxide Reductase Complex Subunit 1 Like 1 (VKORC1L1). mdpi.commdpi.com While both enzymes can reduce vitamin K epoxide in vitro, they exhibit distinct characteristics and likely have different primary physiological roles. mdpi.comnih.gov VKORC1 is essential for the γ-carboxylation of clotting factors in the liver, a function for which VKORC1L1 cannot fully substitute, as demonstrated in knockout mice. mdpi.com VKORC1L1 is expressed in various tissues and appears to have unique functions, particularly in extrahepatic settings. mdpi.commdpi.com
Research suggests VKORC1L1 has a significant role in antioxidant defense and cellular stress responses. mdpi.comfrontiersin.org It has been shown to protect cells from oxidative damage and is linked to the regulation of ferroptosis, a form of programmed cell death, by generating the reduced form of vitamin K, a potent radical-trapping antioxidant. mdpi.comnih.gov Furthermore, VKORC1L1 displays lower sensitivity to inhibition by certain oral anticoagulants, like warfarin (B611796), compared to VKORC1, which has implications for both therapy and understanding its specific mechanism. nih.govfrontiersin.org
Key areas for future investigation include:
Defining the primary physiological roles of VKORC1L1 in various extrahepatic tissues, such as bone and the vasculature. mdpi.comfrontiersin.org
Elucidating the mechanism behind its antioxidant and anti-ferroptotic functions . nih.gov
Investigating its regulation in response to cellular stress , including endoplasmic reticulum (ER) stress and oxidative stress. frontiersin.org
Determining its specific protein partners and how they modulate its activity and function. mdpi.com
Structural Biology of VKOR and its Complexes with Interacting Proteins
A detailed structural understanding of human VKORC1 and its complexes is critical for elucidating its mechanism and for designing more specific inhibitors. To date, high-resolution structures of the human enzyme have been elusive, largely due to the challenges of working with integral membrane proteins. However, the crystal structure of a bacterial VKOR homolog from Synechococcus sp., solved at 3.6 Å, has provided invaluable insights. nih.govnih.gov This structure revealed a four-transmembrane helix bundle forming the catalytic core, which is connected to a periplasmic thioredoxin-like domain that serves as its redox partner. nih.govresearchgate.net
This bacterial structure serves as a template for homology modeling of human VKORC1. mdpi.com Such models, combined with mutagenesis data, help rationalize how mutations can lead to warfarin resistance and provide hypotheses about the binding sites for substrates and inhibitors. mdpi.comnih.gov Recent studies have also begun to model the precursor complexes formed between hVKORC1 and its putative redox partners, such as protein disulphide isomerase (PDI), to understand the dynamics of the thiol–disulphide exchange reactions required for VKOR activation. mdpi.com
Future structural biology efforts should be directed towards:
Obtaining a high-resolution crystal or cryo-EM structure of human VKORC1 .
Determining the structures of VKORC1 in complex with its physiological reductants (once identified) to visualize the electron transfer process.
Solving the structures of VKORC1 and VKORC1L1 bound to various inhibitors (e.g., warfarin, phenprocoumon) to understand the basis for their differential sensitivity. nih.govashpublications.org
Characterizing the structure of the entire vitamin K cycle machinery , potentially involving a complex of γ-glutamyl carboxylase (GGCX) and VKORC1.
Development of Advanced Analytical Techniques for Comprehensive Vitamin K Metabolite Profiling
Understanding the intricate roles of this compound and the broader vitamin K cycle is highly dependent on the ability to accurately measure all relevant vitamers and metabolites in biological samples. cornell.edu Vitamin K metabolites exist at very low concentrations in circulation and are highly lipophilic, making their quantification analytically challenging. cornell.edud-nb.info
Significant progress has been made with the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. d-nb.infobevital.no These techniques offer high sensitivity and selectivity, allowing for the simultaneous determination of phylloquinone (vitamin K1), various menaquinones (MK-4, MK-7), and this compound from a single sample. cornell.edud-nb.info Such methods are crucial for creating a comprehensive vitamin K profile, which can help identify dysfunctions in vitamin K metabolism. d-nb.info However, challenges remain, including laborious sample preparation to remove interfering lipids and potential ion suppression effects during analysis. d-nb.infonih.gov
Future research in this area should focus on:
Improving the sensitivity and throughput of current LC-MS/MS methods to allow for analysis of smaller sample volumes and faster run times. nih.govresearchgate.net
Developing novel sample preparation techniques that are simpler, more efficient, and reduce matrix effects. cornell.edu
Expanding the range of quantifiable metabolites to include newly identified products of vitamin K catabolism, such as the urinary 5C- and 7C-aglycones. bevital.no
Applying these advanced methods to large-scale clinical and population studies to better define vitamin K status and its relationship with health and disease. d-nb.info
Investigating Novel Extrahepatic Roles and Regulatory Aspects of the Vitamin K Epoxide Cycle
The biological importance of the vitamin K cycle extends far beyond its classical role in hepatic coagulation factor synthesis. frontierspartnerships.org Vitamin K-dependent proteins (VKDPs) are active in numerous extrahepatic tissues, including bone and the cardiovascular system, where they play critical roles in mineralization and the inhibition of vascular calcification. mdpi.comfrontierspartnerships.orgahajournals.org The inhibition of the vitamin K cycle by antagonists like warfarin can impair the function of these extrahepatic proteins, such as osteocalcin (B1147995) in bone and matrix gla protein (MGP) in arteries. frontierspartnerships.orgahajournals.org
There is growing evidence for differential regulation and function of the vitamin K cycle in hepatic versus extrahepatic tissues. ahajournals.orgoup.com For instance, high doses of vitamin K1 can reverse warfarin's anticoagulant effect in the liver but may not be sufficient to restore the function of extrahepatic proteins, for which vitamin K2 might be more effective. ahajournals.org The discovery of VKORC1L1 and its potential roles in antioxidant defense and cancer cell metabolism further broadens the scope of the cycle's importance. nih.govfrontiersin.org Recent findings have identified VKORC1L1 as a direct transcriptional target of the tumor suppressor p53, linking vitamin K metabolism directly to cancer pathways. nih.gov
Future investigations should aim to:
Identify and characterize new extrahepatic VKDPs and their physiological functions. mdpi.com
Explore the tissue-specific regulation of the vitamin K cycle, including the differential roles and expression of VKORC1 and VKORC1L1. oup.comresearchgate.net
Investigate the link between the vitamin K cycle, ferroptosis, and cancer , and explore the potential of targeting VKORC1L1 as a therapeutic strategy. nih.gov
Elucidate the role of the vitamin K cycle in other physiological processes , such as cellular growth, signaling, and metabolic homeostasis. mdpi.com
Q & A
Q. What enzymatic mechanisms are responsible for recycling Vitamin K1 2,3-epoxide (VK1O) in the vitamin K cycle?
The reduction of VK1O to its active hydroquinone form (VK1H₂) is catalyzed by the vitamin K epoxide reductase complex (VKORC1) in the endoplasmic reticulum. This process is coupled with disulfide-dependent protein folding, involving a redox complex with protein disulfide isomerase (PDI) . Warfarin inhibits this pathway by targeting VKORC1, disrupting coagulation factor carboxylation . Methodologically, enzyme activity can be assayed using in vitro microsomal preparations with dithiothreitol (DTT) as a reductant, though DTT may introduce artifacts due to side reactions .
Q. How can this compound be quantitatively detected in biological matrices?
High-performance liquid chromatography (HPLC) coupled with fluorimetric or coulometric detection is widely used. For plasma samples, extraction protocols involve organic solvents (e.g., hexane), followed by chromatographic separation using C18 columns and quantification via fluorimetry (excitation: 244 nm, emission: 430 nm) . Advanced methods like LC-APCI-MS/MS enable simultaneous detection of VK1O, vitamin K1, and menaquinones with high sensitivity (LOQ: 0.1 ng/mL) .
Q. What are the critical physicochemical properties of VK1O for experimental handling?
VK1O is lipophilic (predicted density: 1.019 g/cm³) and soluble in DMSO (25 mg/mL), ethanol, or DMF. It degrades under light and requires storage at -20°C in inert solvents (e.g., corn oil or saline-based formulations). For in vivo studies, formulations using Tween 80 or PEG300 enhance solubility and bioavailability .
Q. What is the role of VK1O in the coagulation cascade?
VK1O is a byproduct of γ-carboxylation, a post-translational modification required for activating clotting factors (II, VII, IX, X). Its recycling via VKORC1 sustains vitamin K-dependent carboxylation. Disruption of this cycle (e.g., by anticoagulants) leads to accumulation of VK1O and clotting factor dysfunction .
Advanced Research Questions
Q. How can matrix effects be minimized when quantifying VK1O in heterogeneous biological samples?
Matrix effects in LC-MS/MS analyses are mitigated by isotopically labeled internal standards (e.g., deuterated VK1O) and solid-phase extraction (SPE) to remove phospholipids. Method validation should include spike-and-recovery tests in plasma, liver homogenates, and urine to assess interference .
Q. What experimental models are optimal for studying VKORC1-mediated VK1O reduction?
HEK 293 cells stably transfected with VKORC1 are used to measure enzyme activity via % conversion of VK1O to VK1. Calumenin knockdown models reveal regulatory interactions between VKORC1 and ER chaperones . Comparative studies in rat liver microsomes vs. recombinant systems highlight species-specific catalytic efficiencies .
Q. How do redox states influence VKORC1 activity in VK1O reduction?
VKORC1 operates via a thioredoxin-like mechanism, where disulfide bonds in the enzyme are reduced during catalysis. Redox titration using glutathione (GSH/GSSG) gradients in microsomal assays demonstrates that a reduced ER environment (GSH:GSSG > 10:1) maximizes VKORC1 activity .
Q. What methodologies assess the pharmacodynamic effects of warfarin on VK1O accumulation?
Clinical studies employ serial plasma sampling post-warfarin administration, with LC-MS/MS to track VK1O/VK1 ratios. In vitro models use human hepatocytes treated with warfarin (IC₅₀: 1–5 μM) to correlate VKORC1 inhibition with clotting factor undercarboxylation .
Q. How can molecular dynamics (MD) simulations elucidate VKORC1-VK1O interactions?
MD simulations of human VKORC1 embedded in lipid bilayers identify key residues (e.g., Cys43, Cys51) involved in epoxide binding and reduction. Free-energy perturbation calculations predict the impact of mutations (e.g., VKORC1 polymorphisms) on catalytic efficiency .
Q. How should conflicting data on VKORC1 kinetics be resolved?
Discrepancies in reported values (e.g., 20–50 μM for VK1O) may arise from assay conditions (e.g., detergent use, redox buffers). Systematic benchmarking using standardized protocols (e.g., 0.1% CHAPS, 1 mM DTT) and inter-laboratory validation are recommended .
Methodological Best Practices
- Experimental Reproducibility : Detailed protocols for VKORC1 assays and HPLC/LC-MS methods must be included in supplementary materials, per journal guidelines .
- Data Interpretation : Conflicting results should be analyzed via sensitivity testing (e.g., varying redox conditions) and meta-analyses of published kinetic parameters .
- Ethical Citations : Prioritize primary literature (e.g., J. Biol. Chem., Nature) over commercial databases to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
